(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol is a chiral compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound, with the molecular formula C12H23NO6 and a molecular weight of 277.31 g/mol, is a dipeptide analog that contains both amino and carboxylic acid functional groups. It is primarily utilized in peptide synthesis to protect the N-terminus of amino acids, facilitating the formation of various peptides and proteins. The (R)-configuration is crucial for its biological activity and specificity, contributing to its utility in pharmaceutical applications.
Physically, (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol appears as a white crystalline solid, soluble in water, methanol, and ethanol. Its melting point ranges from 139 to 140°C, while it has a boiling point of approximately 426.7°C at standard atmospheric pressure. The compound exhibits both acidic and basic properties due to its amine and carboxylic acid groups, with pKa values of 2.8 and 4.1 for the carboxylic acids and 10.9 for the amine group.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol typically involves several steps:
In industrial settings, optimization of reaction conditions—such as temperature and solvent—can enhance yield and purity.
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol finds extensive use in scientific research and applications:
Current research focuses on understanding how (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol interacts with biological systems. Studies are investigating its role as an enzyme inhibitor and its potential effects on cellular processes. These interactions are crucial for evaluating its therapeutic potential and safety profile in drug development .
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol can be compared with several similar compounds:
| Compound Name | Description |
|---|---|
| (S)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol | The enantiomer of (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol; may exhibit different biological activities. |
| (R)-2-Tert-butyloxycarbonylamino-hexane-1,6-diol | A homologous compound with an additional methylene group; differences in reactivity may arise due to structural changes. |
| (R)-2-Tert-butyloxycarbonylamino-butane-1,4-diol | A shorter homolog that presents different physical and chemical properties compared to pentane derivatives. |
The uniqueness of (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol lies in its specific structure that balances steric protection with reactivity, making it a valuable tool in synthetic chemistry and research applications .